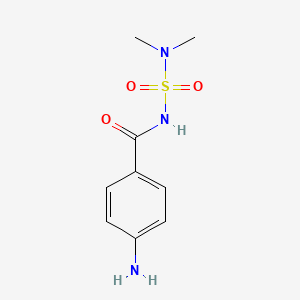

4-Amino-N-(N,N-dimethylsulfamoyl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13N3O3S |

|---|---|

Molecular Weight |

243.29 g/mol |

IUPAC Name |

4-amino-N-(dimethylsulfamoyl)benzamide |

InChI |

InChI=1S/C9H13N3O3S/c1-12(2)16(14,15)11-9(13)7-3-5-8(10)6-4-7/h3-6H,10H2,1-2H3,(H,11,13) |

InChI Key |

BMLLIYDIHJZPOD-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)S(=O)(=O)NC(=O)C1=CC=C(C=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino N N,n Dimethylsulfamoyl Benzamide and Its Advanced Derivatives

Established Synthetic Pathways for the Benzamide (B126) Core Architecture

The benzamide core is a fundamental component of the target molecule. Its synthesis involves the formation of an amide bond, a reaction of paramount importance in organic and medicinal chemistry.

Synthetic Approaches to 4-Aminobenzamide (B1265587) and its Derivatives

The synthesis of 4-aminobenzamide and its derivatives often starts from p-nitrobenzoic acid. A common industrial route involves the reaction of p-nitrobenzoic acid with a chlorinating agent, such as thionyl chloride, to form p-nitrobenzoyl chloride. This intermediate then reacts with ammonia (B1221849) in a process called ammonolysis to yield p-nitrobenzamide. The final step is the reduction of the nitro group to an amine, often accomplished using iron powder in an ethanol-water medium, to produce 4-aminobenzamide. google.com

Alternative methods for synthesizing aminobenzamide derivatives include the reaction of amino-N-phenylbenzamides with α-haloketones in the presence of a base like potassium carbonate. nih.gov Another approach involves the amidation of 4-nitrobenzoyl chloride with an appropriate amine, followed by the reduction of the nitro group to yield the desired 4-aminobenzamide derivative. nih.gov

Methodologies for the Preparation of N,N-Dimethylamides

The formation of N,N-dimethylamides from carboxylic acids is a key transformation. One effective method involves heating the carboxylic acid with N,N-dimethylacetamide (DMAc) in the presence of 1,1'-carbonyldiimidazole (B1668759) (CDI). researchgate.net This method is considered environmentally friendly and provides good to excellent yields. researchgate.net A proposed mechanism for this reaction involves the formation of an imidazolide (B1226674) intermediate. researchgate.net

Other strategies for preparing N,N-dimethylamides include:

The use of N,N-dimethylformamide (DMF) as a dimethylamine (B145610) source. acs.org

Copper, palladium, or ruthenium catalysts in conjunction with oxidants and DMF for the amidation of carboxylic acids. mdpi.com

The use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent to facilitate the reaction between a carboxylic acid and an amine. khanacademy.orgnih.gov

Table 1: Comparison of Methods for N,N-Dimethylamide Synthesis

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| CDI/DMAc | Carboxylic acid, N,N-dimethylacetamide, 1,1'-carbonyldiimidazole | Environmentally benign, good to excellent yields. | researchgate.net |

| Catalytic Amidation | Carboxylic acid, DMF, Cu, Pd, or Ru catalysts, oxidant | Effective for various carboxylic acids. | mdpi.com |

| DCC Coupling | Carboxylic acid, amine, dicyclohexylcarbodiimide | Widely used coupling agent for amide bond formation. | khanacademy.orgnih.gov |

Conventional and Microwave-Assisted Synthesis of Aminobenzamide Derivatives

Conventional heating methods for synthesizing aminobenzamide derivatives often require long reaction times and may lead to the formation of by-products. nih.govrsc.org In contrast, microwave-assisted synthesis has emerged as a green technology that can significantly reduce reaction times, increase yields, and minimize by-product formation. nih.govrsc.orgresearchgate.net

Microwave irradiation has been successfully employed for:

The rapid synthesis of amides directly from amines and carboxylic acids. nih.gov

The ring-opening of oxazolones to form benzamides. researchgate.net

The synthesis of various heterocyclic compounds, including coumarins and benzimidazoles. nih.govmdpi.com

The benefits of microwave-assisted synthesis include increased reaction rates, higher yields, and often solvent-free conditions, making it an attractive alternative to traditional heating methods. nih.govmdpi.com

Preparation of Sulfamoyl and N,N-Dimethylsulfamoyl Precursors

The sulfamoyl and N,N-dimethylsulfamoyl moieties are crucial for the final structure of 4-Amino-N-(N,N-dimethylsulfamoyl)benzamide. Their synthesis requires specific precursors.

Synthesis of N,N-Dimethylsulfamide and Dimethylsulfamoyl Chloride

N,N-Dimethylsulfamide can be prepared through several routes. One common method involves the reaction of sulfamoyl chloride with methylamine. Another approach is the reaction of dimethylsulfamoyl chloride with aqueous ammonia. wiley-vch.de Ozonation of N,N-dimethylsulfamide in the presence of bromide can lead to the formation of N-nitrosodimethylamine (NDMA). acs.org

Dimethylsulfamoyl chloride is a key reagent for introducing the N,N-dimethylsulfamoyl group. It is typically synthesized by reacting dimethylamine with a sulfonyl chloride, such as sulfuryl chloride. evitachem.comgoogle.com This reaction is often carried out under controlled temperature conditions to ensure high purity and yield. google.com Dimethylsulfamoyl chloride is a reactive intermediate that readily undergoes nucleophilic substitution with amines to form sulfamides. evitachem.com

Strategic Coupling and Functionalization for Integration of the Sulfamoyl Group

The final step in the synthesis of this compound involves the coupling of the benzamide core with the sulfamoyl group. This is typically achieved through a nucleophilic substitution reaction.

The primary amine of a 4-aminobenzamide derivative can act as a nucleophile, attacking the electrophilic sulfur atom of dimethylsulfamoyl chloride. This reaction displaces the chloride ion and forms the desired N-S bond, yielding the final product. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct.

The efficiency of this coupling reaction can be influenced by the reactivity of the amine and the steric hindrance around the reaction centers. In some cases, catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) can be used to facilitate the sulfonylation of less reactive amines. nih.gov Palladium-catalyzed cross-coupling reactions have also been employed for the amination of aryl halides, providing a versatile method for forming C-N bonds. nih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| 1,1'-carbonyldiimidazole |

| This compound |

| 4-aminobenzamide |

| 4-dimethylaminopyridine |

| ammonia |

| dicyclohexylcarbodiimide |

| dimethylamine |

| dimethylsulfamoyl chloride |

| iron |

| N,N-dimethylacetamide |

| N,N-dimethylformamide |

| N,N-dimethylsulfamide |

| N-nitrosodimethylamine |

| p-nitrobenzamide |

| p-nitrobenzoic acid |

| p-nitrobenzoyl chloride |

| potassium carbonate |

| sulfamoyl chloride |

| sulfuryl chloride |

| thionyl chloride |

Condensation Reactions with 4-Nitrobenzoyl Chloride and Subsequent Catalytic Reduction

A primary and well-established route to obtaining this compound involves a two-step process commencing with the condensation of a suitable amine with 4-nitrobenzoyl chloride, followed by the reduction of the nitro group.

The initial step involves the acylation of N,N-dimethylsulfamide with 4-nitrobenzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting intermediate is 4-Nitro-N-(N,N-dimethylsulfamoyl)benzamide.

The subsequent and crucial step is the reduction of the nitro group to a primary amine. Catalytic hydrogenation is a widely employed and efficient method for this transformation. mit.edu This process generally involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. The reaction is typically performed in a suitable solvent, such as ethanol (B145695) or methanol, under a hydrogen atmosphere. The progress of the hydrogenation can be monitored by techniques like thin-layer chromatography (TLC) or by measuring hydrogen uptake. A variety of reducing agents and conditions can be employed for the reduction of nitroarenes to the corresponding anilines, offering flexibility in process optimization. nih.gov

Alternative reducing systems, such as iron powder in the presence of an acid like acetic acid, have also been successfully used for the reduction of nitrobenzamides. google.com This method provides a cost-effective and practical alternative to catalytic hydrogenation, particularly in large-scale synthesis.

A general scheme for this synthetic approach is presented below:

Scheme 1: Synthesis via Condensation and Catalytic Reduction

Condensation: 4-Nitrobenzoyl chloride + N,N-Dimethylsulfamide → 4-Nitro-N-(N,N-dimethylsulfamoyl)benzamide

Reduction: 4-Nitro-N-(N,N-dimethylsulfamoyl)benzamide --(Catalyst, H₂)--> this compound

| Step | Reactants | Reagents/Catalysts | Product |

| 1 | 4-Nitrobenzoyl chloride, N,N-Dimethylsulfamide | Base (e.g., Pyridine, Triethylamine) | 4-Nitro-N-(N,N-dimethylsulfamoyl)benzamide |

| 2 | 4-Nitro-N-(N,N-dimethylsulfamoyl)benzamide | Pd/C, H₂ or Fe/AcOH | This compound |

Amidation and Esterification Utilizing Carboxylic Acids and Amine Derivatives

The synthesis of advanced derivatives of this compound often involves amidation and esterification reactions. These methods allow for the modification of the core structure to explore structure-activity relationships in drug discovery or to tailor the properties of materials.

Amidation:

Amidation reactions are fundamental in the synthesis of benzamide derivatives. These reactions typically involve the coupling of a carboxylic acid with an amine. For the synthesis of derivatives of the target compound, one could envision starting with 4-aminobenzoic acid, where the amino group is appropriately protected, and then coupling it with N,N-dimethylsulfamide.

Alternatively, derivatives can be prepared by reacting this compound with various acylating agents to modify the 4-amino group. A wide range of coupling reagents can be employed to facilitate the amidation process, including carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of additives such as HOBt (1-hydroxybenzotriazole). researchgate.net

Esterification:

Esterification provides another avenue for creating advanced derivatives. This can be achieved by reacting the carboxylic acid precursor, 4-((N,N-dimethylsulfamoyl)carbamoyl)benzoic acid, with various alcohols under acidic conditions or using specific esterification agents. Conversely, if a derivative contains a hydroxyl group, it can be esterified with a suitable carboxylic acid.

The table below summarizes some common reagents and methods used in amidation and esterification for the synthesis of related benzamide derivatives.

| Reaction Type | Reactants | Coupling Reagents/Catalysts | Product Type |

| Amidation | Carboxylic Acid, Amine | EDC/HOBt, HATU, SOCl₂ | Amide |

| Esterification | Carboxylic Acid, Alcohol | Acid Catalyst (e.g., H₂SO₄), DCC | Ester |

Advanced Synthetic Design and Optimization Strategies for Enhanced Yield and Selectivity

Optimizing the synthesis of this compound and its derivatives is crucial for both laboratory-scale research and potential industrial applications. Key areas of focus include improving reaction yields, ensuring high selectivity, and developing more efficient and environmentally friendly processes.

Yield Enhancement:

The optimization of reaction conditions is paramount for maximizing yield. For the condensation step, careful control of temperature, reaction time, and the stoichiometry of reactants and base can significantly improve the output of the desired product. In the catalytic reduction step, the choice of catalyst, solvent, hydrogen pressure, and temperature are critical parameters that need to be fine-tuned. For instance, the activity and selectivity of palladium catalysts can be influenced by the support material and the presence of additives. mit.edu

Selectivity Control:

In the synthesis of complex derivatives, achieving high regioselectivity and chemoselectivity is a major challenge. For example, when modifying a molecule with multiple reactive sites, protecting groups may be necessary to ensure that the desired transformation occurs at the intended position. The choice of coupling reagents and reaction conditions in amidation and esterification can also influence selectivity, preventing side reactions and the formation of impurities.

Process Optimization:

Modern synthetic strategies increasingly focus on process efficiency and sustainability. This includes the development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor without the isolation of intermediates, thereby saving time, and reducing waste. The use of greener solvents and catalysts that can be easily recovered and reused are also important considerations in the design of advanced synthetic routes. For instance, the development of robust and recyclable catalysts for hydrogenation reactions is an active area of research. nih.gov

Structure Activity Relationship Sar Studies of 4 Amino N N,n Dimethylsulfamoyl Benzamide Analogues

Elucidating the Impact of Substituent Modifications on Biological Activities

The biological profile of 4-Amino-N-(N,N-dimethylsulfamoyl)benzamide analogues can be significantly altered by introducing various substituents at different positions on the molecule. These modifications can affect the compound's size, shape, electronics, and lipophilicity, all of which are critical determinants of its interaction with biological targets.

Influence of Aromatic and Heterocyclic Substituents on Activity Profiles

The introduction of aromatic and heterocyclic rings is a common strategy to explore the chemical space around a lead compound and enhance its biological activity. In the context of benzamide (B126) analogues, the nature and size of these substituents have been shown to play a crucial role in their inhibitory effects.

For instance, in a series of quinoline-based analogues of SGI-1027, which share a 4-aminobenzamide (B1265587) substructure, the size of the aromatic or heterocyclic substituent had a profound impact on DNA methyltransferase (DNMT) inhibition. It was observed that tricyclic moieties, such as acridine, led to a decrease in activity, whereas bicyclic substituents like quinoline (B57606) were well-tolerated. The most potent compounds in this series often featured a combination of a bicyclic substituent on one side of the molecule and a monocyclic moiety on the other. nih.gov This suggests that while a certain degree of aromatic extension is beneficial for activity, excessive bulk can be detrimental, likely due to steric hindrance at the binding site.

In another study focusing on sulfamoyl benzamide derivatives as inhibitors of human ecto-nucleoside triphosphate diphosphohydrolases (h-NTPDases), the nature of the substituent on the amide nitrogen was varied. The introduction of a chlorophenyl group at this position resulted in significant inhibitory activity against h-NTPDase3 and h-NTPDase8. nih.gov Furthermore, the substitution pattern on the benzamide core itself was found to be critical. For example, a chlorine atom on the benzoyl ring could shift the selectivity of the compound towards a different isoform of the enzyme. nih.gov

The following table summarizes the inhibitory activities of selected sulfamoyl benzamide derivatives against different h-NTPDase isoforms, illustrating the impact of substituent modifications.

| Compound | Substituent on Amide | Substituent on Benzoyl Ring | h-NTPDase1 IC50 (µM) | h-NTPDase2 IC50 (µM) | h-NTPDase3 IC50 (µM) | h-NTPDase8 IC50 (µM) |

| 3a | p-chlorophenyl | - | >50 | >50 | 1.33 ± 0.05 | 1.78 ± 0.08 |

| 3f | p-methoxyphenyl | - | >50 | Sub-micromolar | >50 | >50 |

| 3i | p-bromophenyl | 4-chloro | 2.88 ± 0.13 | >50 | 0.72 ± 0.11 | >50 |

| 3j | N-benzyl | 2-chloro | >50 | Sub-micromolar | >50 | >50 |

| 4d | N-cyclopropyl | 2-chloro | >50 | Sub-micromolar | >50 | >50 |

Data sourced from a study on sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. nih.gov

The Role of the Dimethylsulfamoyl Group in Modulating Molecular Interactions and Reactivity

The dimethylsulfamoyl group is a key feature of the titular compound and its analogues, contributing significantly to their physicochemical properties and biological activity. This group can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which can stabilize the binding of the molecule to its target protein.

Conformational Analysis and Stereochemical Considerations in SAR Elucidation

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis of this compound analogues helps to understand the spatial arrangement of the different functional groups and how this arrangement affects their interaction with a biological target.

Theoretical and experimental studies on substituted benzamides have shown that the torsional angle between the carbonyl group and the phenyl ring (ω) is a key conformational parameter. nih.gov For N,N-dimethylbenzamide, this angle has been calculated to be around 40-60°. nih.gov This non-planar conformation can influence how the molecule fits into a binding pocket. The presence of substituents on the benzamide ring can further restrict or alter this conformation. For example, ortho-substituents can introduce steric hindrance that forces the amide group out of the plane of the benzene (B151609) ring. nih.gov

Stereochemistry also plays a vital role in the SAR of these compounds. If a chiral center is introduced into the molecule, the different enantiomers or diastereomers can exhibit vastly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact preferentially with one stereoisomer over another. While the parent compound this compound is achiral, the introduction of chiral substituents would necessitate the separation and individual biological evaluation of the resulting stereoisomers to fully understand the SAR.

Scaffold Hopping and Rational Design Approaches for Lead Optimization

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the central core of a known active compound with a structurally different scaffold while retaining the key pharmacophoric features responsible for its biological activity. nih.gov This approach can lead to the discovery of novel chemical series with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile.

Starting from a 4-aminobenzamide core, scaffold hopping could involve replacing the benzamide scaffold with other heterocyclic or carbocyclic ring systems that can maintain the spatial orientation of the key interacting groups. For example, a pyridazinone scaffold has been explored as a bioisosteric replacement for a pyrimidine (B1678525) core in the design of FABP4 inhibitors. nih.gov This type of rational design, often aided by computational modeling, allows for the exploration of new chemical space and the potential to overcome liabilities associated with the original scaffold, such as metabolic instability. researchgate.net

Rational design approaches, including structure-based drug design (SBDD), are also crucial for the lead optimization of this compound analogues. By understanding the three-dimensional structure of the biological target and how the lead compound binds to it, medicinal chemists can design modifications that are predicted to improve the binding affinity and selectivity. nih.gov For instance, if a crystal structure of the target protein in complex with an inhibitor is available, it can reveal unoccupied pockets in the binding site that can be targeted with additional functional groups on the inhibitor. nih.gov

Investigating the Orientational Effects of the Central Amide Bond on Biological Activity

Studies on related benzamide-containing compounds have shown that the orientation of the amide bond can be crucial for biological activity. For example, in a series of benzamides designed as SARS-CoV protease inhibitors, inversion of the amide bond to the corresponding anilides resulted in a complete loss of activity, highlighting the importance of the specific orientation of the carbonyl and N-H groups for binding. nih.gov However, in other cases, the effect of the amide bond orientation may be less pronounced. In the development of SGI-1027 analogues, the orientation of the central amide bond was found to have little effect on the biological activity. nih.gov This suggests that the importance of the amide bond orientation is context-dependent and is influenced by the specific nature of the biological target and the other substituents on the molecule.

Molecular Mechanisms of Action and Biological Target Interactions

Comprehensive Investigations of Enzyme Inhibition

Inhibition of Carbonic Anhydrase Isoforms by Benzamide-Sulfonamide Hybrids

Benzamide-sulfonamide hybrids represent a class of compounds that have been investigated for their inhibitory effects on carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes. A series of benzamides incorporating 4-sulfamoyl moieties were synthesized and evaluated as inhibitors of several human (h) carbonic anhydrase isoforms. These compounds demonstrated significant inhibitory activity, particularly against hCA II, VII, and IX, with inhibition constants (Kᵢ) in the low nanomolar or even subnanomolar range. The hCA I isoform was found to be slightly less susceptible to inhibition by these compounds, with Kᵢ values ranging from 5.3 to 334 nM.

The general structure of these inhibitors involves a 4-sulfamoyl benzoic acid core, which is then reacted with various primary and secondary amines or amino acids to generate a library of benzamide (B126) derivatives. The primary sulfonamide moiety is a key feature for CA inhibition, while the benzamide portion allows for structural modifications that can influence the potency and selectivity of the compounds against different CA isoforms.

While specific inhibitory data for 4-Amino-N-(N,N-dimethylsulfamoyl)benzamide is not detailed in the provided search results, the general findings for benzamide-4-sulfonamides suggest that this compound, possessing the core structural features, would likely exhibit inhibitory activity against various carbonic anhydrase isoforms. The N,N-dimethylsulfamoyl group would be a key determinant of its specific binding affinity and isoform selectivity.

Table 1: Inhibitory Activity of Representative Benzamide-4-Sulfonamides against Human Carbonic Anhydrase Isoforms This table presents data for related compounds to illustrate the general activity of the chemical class, as specific data for this compound was not available in the search results.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) | hCA IX (Kᵢ, nM) |

|---|---|---|---|---|

| 4-(Cyclohexylaminocarbonyl)benzenesulfonamide | 334 | 1.2 | 0.78 | 2.5 |

| 4-(Morpholin-4-ylcarbonyl)benzenesulfonamide | 25.6 | 1.0 | 0.64 | 1.8 |

| N-(4-Sulfamoylbenzoyl)-L-phenylalanine | 5.3 | 0.8 | 0.51 | 1.5 |

Modulation of Cholinesterase Enzymes (Acetylcholinesterase and Butyrylcholinesterase) by Sulfonamide and Benzamide Derivatives

Derivatives of sulfonamides and benzamides have been explored as potential inhibitors of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of neurodegenerative diseases. For instance, a series of O-aromatic N,N-disubstituted carbamates and thiocarbamates, which can be considered structurally related to benzamide derivatives, have shown inhibitory activity against both AChE and BChE.

In one study, O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate was identified as a notable inhibitor of AChE with an IC₅₀ value of 38.98 µM. For BChE, 2-(phenylcarbamoyl)phenyl diphenylcarbamate was found to be a potent inhibitor with an IC₅₀ of 1.60 µM. These findings highlight that the benzamide scaffold can be a viable starting point for designing cholinesterase inhibitors. The nature of the substituents on the benzamide ring and the carbamate (B1207046) or thiocarbamate moiety plays a crucial role in determining the inhibitory potency and selectivity for AChE versus BChE.

Although direct experimental data on the cholinesterase inhibitory activity of this compound is not available in the provided search results, the documented activity of related benzamide and sulfonamide structures suggests a potential for this compound to interact with and modulate the activity of these enzymes.

Inhibition of DNA Methyltransferases (DNMT1, DNMT3A, DNMT3B)

Analogues of 4-amino-N-(4-aminophenyl)benzamide have been investigated as inhibitors of DNA methyltransferases (DNMTs), enzymes that play a crucial role in epigenetic regulation and are often dysregulated in cancer. These compounds were designed based on the structure of SGI-1027, a known potent inhibitor of DNMT1, DNMT3A, and DNMT3B.

Several synthesized derivatives of 4-amino-N-(4-aminophenyl)benzamide demonstrated activities comparable to the parent compound, SGI-1027. Notably, some of these compounds were found to be more potent against human DNMT3A than DNMT1. Structure-activity relationship studies revealed that the nature and size of the substituents have a significant effect on the inhibitory activity.

The core structure of this compound is different from the SGI-1027 analogues studied, primarily in the substitution at the amide nitrogen. However, the presence of the 4-aminobenzamide (B1265587) scaffold suggests a potential, yet uninvestigated, for this compound to interact with the binding sites of DNMTs. Further research would be necessary to determine if it possesses any inhibitory activity against these enzymes.

Exploration of Molecular Interactions with Receptors and Associated Signaling Pathways

The molecular interactions of benzamide derivatives with their target receptors are crucial for their biological activity. In the context of receptor tyrosine kinase inhibition, molecular docking studies of 4-(aminomethyl)benzamide (B1271630) derivatives have shown that the flexible linker allows the molecule to adopt a favorable geometry for binding to the active site of kinases. This can enable the compound to bypass potential steric hindrances and establish key interactions within the ATP-binding pocket.

For cholinesterase inhibitors based on O-aromatic N,N-disubstituted (thio)carbamates, molecular docking studies suggest that these molecules may act as non-covalent inhibitors, forming multiple interactions at the peripheral anionic site of both AChE and BChE.

While specific molecular modeling or receptor binding studies for this compound are not available in the provided search results, the data on related compounds suggest that the benzamide core serves as a versatile scaffold. The 4-amino group and the N,N-dimethylsulfamoyl moiety would be expected to play significant roles in defining the specific molecular interactions with target receptors, influencing binding affinity, and modulating downstream signaling pathways.

Analysis of Cellular Pathways and Modulation of Key Biochemical Processes

The primary mechanism of action for sulfonamides, the class of compounds to which this compound belongs, is the inhibition of folic acid synthesis in microorganisms. This is a critical pathway for the production of nucleotides and certain amino acids, which are essential for DNA replication and cellular growth. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS). DHPS catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, a precursor to folic acid. By mimicking the structure of PABA, sulfonamides bind to the active site of DHPS, thereby blocking the synthesis of folic acid and leading to a bacteriostatic effect, which inhibits the growth and reproduction of bacteria. researchgate.netniscpr.res.innanobioletters.com

While this is the classical pathway, research into novel sulfonamide derivatives has revealed interactions with other cellular processes, particularly in the context of cancer. Some sulfonamides have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For instance, certain novel sulfonamide derivatives have demonstrated the ability to arrest the cell cycle in the G1 or G2 phase, preventing cancer cells from progressing through their division cycle.

Furthermore, some sulfonamides can modulate the activity of other key enzymes involved in cellular signaling and metabolism. One such enzyme is carbonic anhydrase, which is involved in various physiological processes, including pH regulation and respiration. researchgate.net Another emerging target for some novel sulfonamides is the tumor-specific isoform of pyruvate (B1213749) kinase, PKM2. Activation of PKM2 by these compounds can alter cancer cell metabolism, leading to reduced lactate (B86563) production and an increase in reactive oxygen species, ultimately contributing to their anti-cancer effects. It is important to note that these alternative pathways have been identified for specific, novel sulfonamide structures and may not be universally applicable to all compounds within this class.

Table 1: Cellular Processes Modulated by Sulfonamide Derivatives

| Cellular Process | Modulating Effect | Key Molecular Targets | References |

| Folic Acid Synthesis | Inhibition | Dihydropteroate Synthase (DHPS) | researchgate.netniscpr.res.innanobioletters.com |

| Cell Cycle Progression | Arrest (G1 or G2 phase) | Varies by compound | |

| Apoptosis | Induction | Varies by compound | |

| Cancer Cell Metabolism | Alteration | Pyruvate Kinase M2 (PKM2) | |

| pH Regulation | Inhibition | Carbonic Anhydrase | researchgate.net |

Advanced Spectroscopic and Structural Elucidation Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 4-Amino-N-(N,N-dimethylsulfamoyl)benzamide, both ¹H and ¹³C NMR spectroscopy would provide critical information for its structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring would typically appear as a set of multiplets in the downfield region. The protons of the amino group (NH₂) would likely present as a broad singlet, and the six protons of the two methyl groups on the sulfamoyl moiety would be expected to produce a sharp singlet in the upfield region. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the benzamide (B126) group would be characteristically shifted downfield. The aromatic carbons would appear in the typical aromatic region, with their chemical shifts influenced by the amino and benzoyl substituents. The carbon atoms of the N,N-dimethyl groups would be observed in the upfield aliphatic region.

A hypothetical ¹³C NMR data table for the compound is presented below, illustrating the expected chemical shift ranges for the different carbon environments.

| Carbon Atom | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | 165-175 |

| Aromatic C-NH₂ | 145-155 |

| Aromatic C-C=O | 125-135 |

| Aromatic C-H | 110-130 |

| N,N-dimethyl (CH₃) | 35-45 |

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₉H₁₃N₃O₃S, the expected monoisotopic mass is approximately 243.07 g/mol .

High-resolution mass spectrometry (HRMS) would be capable of confirming the elemental composition of the molecule with high accuracy. In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed. The fragmentation of this molecular ion would lead to a series of daughter ions, providing clues about the compound's structure. Expected fragmentation pathways could include the loss of the dimethylamino group, cleavage of the sulfamoyl group, and fragmentation of the benzamide moiety.

X-Ray Crystallography for Elucidating Solid-State Molecular Structures and Protein-Ligand Cocrystals

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a single crystal of this compound would be required. The diffraction pattern of X-rays passing through the crystal would be used to calculate the electron density map of the molecule, revealing bond lengths, bond angles, and torsional angles.

This technique would definitively establish the conformation of the molecule in the solid state, including the orientation of the N,N-dimethylsulfamoyl group relative to the benzamide moiety. Furthermore, if this compound were to be studied as a ligand binding to a protein, X-ray crystallography of the cocrystal would be instrumental in visualizing the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site. While no public crystallographic data for this specific compound is currently available, studies on similar benzamide derivatives have shown the importance of intermolecular hydrogen bonding in their crystal packing. kfupm.edu.sa

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its various bonds.

Key expected vibrational frequencies are summarized in the table below. The N-H stretching vibrations of the primary amine would appear as a pair of bands in the 3300-3500 cm⁻¹ region. The carbonyl (C=O) stretching of the amide group would be a strong, sharp peak around 1640-1680 cm⁻¹. The S=O stretching vibrations of the sulfamoyl group are expected to show strong absorptions in the 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹ regions. The C-N and C-S stretching vibrations, as well as various bending vibrations of the aromatic ring and methyl groups, would also be present in the fingerprint region of the spectrum, providing a unique spectroscopic signature for the compound.

| Functional Group | Vibrational Mode | **Expected Frequency (cm⁻¹) ** |

| Amine (N-H) | Stretching | 3300-3500 |

| Carbonyl (C=O) | Stretching | 1640-1680 |

| Sulfonyl (S=O) | Asymmetric Stretching | 1300-1350 |

| Sulfonyl (S=O) | Symmetric Stretching | 1150-1180 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-N | Stretching | 1250-1350 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

Future Directions and Emerging Research Avenues for 4 Amino N N,n Dimethylsulfamoyl Benzamide Research

Identification and Validation of Novel Biological Targets for Therapeutic Intervention

A primary focus of future research will be the identification and validation of new biological targets for 4-Amino-N-(N,N-dimethylsulfamoyl)benzamide and its derivatives. The sulfonamide and benzamide (B126) moieties are present in a wide array of clinically approved drugs, suggesting that this core structure has the potential to interact with a diverse range of biomolecules. nih.govresearchgate.net Initial research has often centered on established targets, but the exploration of novel interactions could unlock new therapeutic applications.

Various structurally related sulfonamide derivatives have been reported to exhibit substantial anti-tumor activity by interfering with the growth of cancer cells. researchgate.net Potential novel targets for therapeutic intervention that have been identified for similar sulfonamide-based compounds include:

Carbonic Anhydrases (CAs): The sulfonamide group is a classic zinc-binding function, and many sulfonamides are potent inhibitors of carbonic anhydrases, enzymes involved in processes like pH regulation and tumorigenesis. nih.gov Research could focus on the specific inhibitory profile of this compound against various CA isoforms, such as the tumor-associated CA IX. rsc.org Studies on similar benzenesulfonamides have shown significant inhibitory effects against CA IX and CA II, suggesting this as a fruitful area of investigation. rsc.org

Tumor Pyruvate (B1213749) Kinase M2 (PKM2): Recent studies have identified novel sulfonamide derivatives as potent activators of PKM2, a key enzyme in cancer metabolism. rsc.org Investigating whether this compound can modulate PKM2 activity could open new avenues for its development as an anti-cancer agent. rsc.org

Ectonucleotidases (h-NTPDases): Sulfamoyl benzamide derivatives have been identified as selective inhibitors of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in pathological conditions like thrombosis, diabetes, and cancer. nih.gov Screening against the various isoforms (h-NTPDase1, -2, -3, and -8) could reveal selective inhibitory activity. nih.gov

NLRP3 Inflammasome: The nucleotide oligomerization domain (NOD)-like receptor protein 3 (NLRP3) is an emerging target for inflammatory diseases. nih.gov Given that some sulfamoyl-carboxamide derivatives have been explored for their role in inflammation, evaluating the effect of this compound on the NLRP3 inflammasome is a logical next step. nih.gov

α-Glucosidase and α-Amylase: Novel sulfonamide derivatives have been designed and evaluated as multitarget antidiabetic agents through the inhibition of α-glucosidase and α-amylase. rsc.orgnih.gov This suggests a potential role for this compound in the management of diabetes. rsc.orgnih.gov

Validation of these potential targets would involve a multi-step process, including in vitro enzyme inhibition assays, cellular uptake studies, and in silico molecular docking to understand the binding interactions with the active sites of these proteins. rsc.orgrsc.orgnih.gov

Table 1: Potential Novel Biological Targets and Validation Approaches

| Potential Target | Therapeutic Area | Rationale for Investigation | Proposed Validation Methods |

|---|---|---|---|

| Carbonic Anhydrases (e.g., CA IX) | Oncology | Sulfonamides are known CA inhibitors; CA IX is a validated anti-tumor target. nih.govrsc.org | In vitro enzyme inhibition assays (e.g., against hCA I, II, IX), molecular docking. nih.govrsc.org |

| Pyruvate Kinase M2 (PKM2) | Oncology | Novel sulfonamides have been identified as PKM2 activators, a key enzyme in cancer metabolism. rsc.org | In vitro cytotoxicity assays, PKM2 activation assays, apoptosis and cell cycle analysis. rsc.org |

| h-NTPDases (1, 2, 3, 8) | Thrombosis, Diabetes, Cancer | Sulfamoyl benzamides have shown selective inhibition of h-NTPDase isoforms. nih.gov | Screening against h-NTPDase isoforms, IC50 value determination, molecular docking. nih.gov |

| NLRP3 Inflammasome | Inflammatory Diseases | Sulfamoyl-carboxamides are being explored for activity against this inflammatory complex. nih.gov | Cellular assays to measure inflammasome activation and cytokine release. |

| α-Glucosidase & α-Amylase | Diabetes | Related sulfonamide derivatives show inhibitory potential against these key diabetic targets. rsc.orgnih.gov | In vitro enzyme inhibition assays, glucose uptake assessment, docking investigations. rsc.orgnih.gov |

Investigation of Hybrid Molecules with Synergistic Biological Activities

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores into a single molecule. This approach can lead to compounds with improved affinity, better selectivity, or a dual mode of action that can combat complex diseases and drug resistance. The structure of this compound, with its reactive amino group, provides an ideal scaffold for creating such hybrid molecules.

The sulfonamide moiety has been successfully hybridized with a wide range of pharmaceutically active scaffolds, leading to compounds with a broad spectrum of biological activities. nih.govresearchgate.net Future research could focus on synthesizing hybrid molecules where this compound is linked to other bioactive moieties to achieve synergistic effects. For example, synergistic inhibitory activity has been observed when certain sulfanilamides are combined with trimethoprim (B1683648) against S. aureus. nih.gov

Potential moieties for hybridization include:

Antimicrobial Scaffolds: Hybrid molecules combining sulfonamides with pleuromutilin (B8085454) derivatives or benzo[d]isothiazol-3-ones have shown potent activity against drug-resistant bacteria. nih.govnih.gov Creating a hybrid with the this compound core could yield novel antimicrobial agents. nih.govnih.gov

Anticancer Moieties: Linking the compound to known anticancer pharmacophores, such as thiazole (B1198619) or quinoline (B57606) derivatives, could create dual-action agents that target multiple pathways in cancer cells. nih.govrsc.org

Anti-inflammatory Agents: Dihydropyrimidines are known for their anti-inflammatory properties, and a hybrid molecule could dually inhibit targets like mPGES-1 and 5-LOX. frontiersin.org

Antidiabetic Components: Integrating moieties that target different aspects of diabetes, such as glucokinase activators, could lead to more effective management of the disease. researchgate.net

The design of these hybrids would be guided by structure-activity relationship (SAR) studies to optimize the linker and the orientation of the combined pharmacophores for maximal synergistic activity.

Table 2: Examples of Sulfonamide-Based Hybrid Molecules and Potential Synergies

| Hybrid Moiety | Target/Activity | Potential Synergistic Effect | Reference |

|---|---|---|---|

| Pleuromutilin | Antibacterial (Protein Synthesis) | Enhanced activity against drug-resistant Gram-positive bacteria. | nih.gov |

| Benzo[d]isothiazol-3-one | Antibacterial | Moderate activity against Gram-positive bacteria, including MRSA. | nih.gov |

| Thiazole/Thiazolidinone | Anticancer (CA IX Inhibition) | Dual-action anticancer and antimicrobial activity. | rsc.org |

| Dihydropyrimidine | Anti-inflammatory (mPGES-1/5-LOX) | Potent anti-inflammatory agents with a dual inhibitory mechanism. | frontiersin.org |

| Pyrazole/Pyrazoline | Antitumor, Antidiabetic | Broad-spectrum activity by combining the properties of both pharmacophores. | nih.gov |

| Coumarin | Antitumor, Anti-inflammatory | Development of agents with multiple pharmacological actions. | nih.gov |

Exploration of Sustainable and Green Chemistry Approaches in Synthetic Design

The pharmaceutical industry is increasingly focusing on sustainable and green chemistry to reduce its environmental impact. Future research on this compound should include the development of synthetic routes that are more efficient, use less hazardous materials, and are more environmentally benign.

Traditional methods for synthesizing sulfonamides often involve the use of sulfonyl chlorides, which can be toxic and moisture-sensitive. researchgate.netmdpi.com Green chemistry approaches aim to overcome these limitations.

Key green chemistry strategies that could be applied to the synthesis of this compound include:

Use of Water as a Solvent: Water is an ideal green solvent. Facile and environmentally benign methods for sulfonamide synthesis have been developed using water as the solvent, often with simple filtration for product isolation. mdpi.comrsc.orgsci-hub.se The synthesis of sulfamoyl-benzamides has been successfully conducted in an aqueous medium. nih.gov

Catalytic Methods: The use of catalysts can improve reaction efficiency and reduce waste. A novel strategy for producing aromatic sulfonamides involves a reusable magnetic nanoparticle-based copper catalyst in a PEG solvent, which allows for easy recovery and reuse of the catalyst. jsynthchem.comjsynthchem.com

Photocatalysis: A transition-metal-free photocatalytic strategy has been developed for the modular synthesis of arylsulfonamides under mild conditions (room temperature, UV light), using NaI as a catalyst. rsc.org

One-Pot Synthesis: One-pot procedures, where reactants are subjected to successive chemical reactions in a single reactor, can reduce the need for purification of intermediates and minimize solvent use. nih.gov One-pot synthesis of sulfonamides from unactivated carboxylic acids and amines via decarboxylative halosulfonylation has been reported. nih.gov

Alternative Reagents: Replacing hazardous reagents is a core principle of green chemistry. The use of sodium sulfinate as a stable and less toxic sulfur source instead of sulfonyl chlorides represents a more sustainable approach. researchgate.net

By focusing on these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and cost-effective.

Table 3: Green Chemistry Approaches for Sulfonamide Synthesis

| Green Chemistry Approach | Description | Advantages | Reference |

|---|---|---|---|

| Aqueous Media Synthesis | Using water as the reaction solvent. | Environmentally benign, simple product isolation via filtration, reduced use of organic solvents. | nih.govmdpi.comrsc.org |

| Magnetic Nanoparticle Catalysis | Employing a reusable magnetic catalyst (e.g., MNPs-AHBA-Cu). | Catalyst is easily recoverable with an external magnet, reusable, practical, and sustainable. | jsynthchem.comjsynthchem.com |

| Photocatalytic Synthesis | Transition-metal-free synthesis using UV light and a NaI catalyst. | Mild reaction conditions, avoids toxic reagents and transition metals. | rsc.org |

| One-Pot Reactions | Combining multiple reaction steps in a single vessel without isolating intermediates. | Increased efficiency, reduced waste, lower solvent consumption. | sci-hub.senih.gov |

| Alternative Reagents | Using sodium sulfinate as a stable and less toxic sulfur source instead of sulfonyl chlorides. | Avoids toxic and highly reactive reagents, improves safety and sustainability. | researchgate.net |

Q & A

Q. What are the standard synthetic routes for 4-Amino-N-(N,N-dimethylsulfamoyl)benzamide, and how is catalytic hydrogenation optimized in its preparation?

The compound is synthesized via catalytic hydrogenation of a nitro precursor. A typical procedure involves dissolving 4-nitro-N-(N,N-dimethylsulfamoyl)benzamide in methanol under argon, adding palladium on carbon (Pd/C) as a catalyst, and stirring under hydrogen gas for 15 hours. Post-reaction, the catalyst is filtered, and the solvent is evaporated. The crude product is purified by sonication in ether, yielding a white solid with ~90% efficiency. Key parameters include inert atmosphere (argon), controlled reaction time, and catalyst loading (e.g., 200 mg Pd/C per 50 mL solvent) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural insights do they provide?

- NMR Spectroscopy : H NMR reveals hydrogen environments, such as the aromatic protons (δ 6.55–7.67 ppm) and dimethylsulfamoyl methyl groups (δ 3.30 ppm). C NMR confirms the carbonyl (C=O) and sulfonamide (SO) functionalities.

- IR Spectroscopy : Peaks at ~1650 cm (amide C=O stretch) and ~1350–1150 cm (sulfonamide S=O asymmetric/symmetric stretches) validate functional groups.

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion [M+H] at m/z 200.26 (CHNOS) .

Q. How do researchers assess the solubility and stability of this compound in various solvents?

Solubility is tested in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., ether) via gravimetric analysis. Stability studies involve monitoring degradation under UV light, varying pH (1–13), and elevated temperatures (25–60°C) using HPLC to track purity. Methanol and DMSO are preferred for long-term storage due to minimal decomposition .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound derivatives in antimicrobial studies?

SAR studies focus on modifying the benzamide core and sulfamoyl group. For example:

- Substituent Effects : Adding electron-withdrawing groups (e.g., -CF) to the benzamide enhances antimicrobial activity by increasing membrane permeability.

- Heterocyclic Modifications : Replacing the dimethylsulfamoyl group with thiadiazole (as in ) improves binding to bacterial enzymes like dihydrofolate reductase.

- Quantitative SAR (QSAR) : Computational models (e.g., CoMFA) correlate logP and Hammett constants with MIC values against S. aureus .

Q. How are binding affinities of this compound to biological targets quantitatively measured?

- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., carbonic anhydrase) on a sensor chip. Inject compound dilutions to calculate equilibrium dissociation constants () from real-time binding curves.

- Isothermal Titration Calorimetry (ITC) : Measure heat changes during ligand-protein interactions to determine , stoichiometry (), and thermodynamic parameters (ΔH, ΔS) .

Q. What computational methods are used to predict the interaction of this compound with voltage-gated sodium channels (Nav1.3)?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations model ligand-channel interactions. Key steps:

- Docking : Identify binding pockets in Nav1.3’s α-subunit (PDB: 6AGF).

- MM-PBSA Calculations : Estimate binding free energy () from trajectory snapshots.

- Pharmacophore Mapping : Align sulfamoyl and benzamide groups with critical channel residues (e.g., Phe) to explain state-dependent inhibition .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) reported for structurally similar benzamide derivatives?

- Cross-Validation : Compare H NMR data with analogs (e.g., 4-amino-N-(2,4-dichlorophenyl)benzamide in ) to identify solvent- or pH-induced shifts.

- DFT Calculations : Simulate NMR chemical shifts (Gaussian 09) and overlay experimental spectra to validate assignments.

- 2D NMR : Use HSQC and HMBC to resolve overlapping signals in aromatic regions .

Q. What experimental parameters are optimized to enhance the yield of this compound in multi-step syntheses?

- Catalyst Screening : Test Pd/C, Raney Ni, and PtO for hydrogenation efficiency. Pd/C at 10% w/w typically gives >85% yield.

- pH Control : Maintain neutral pH during amide coupling (EDCI/HOBt) to prevent side reactions.

- Temperature : Reactions are performed at 25–40°C; higher temperatures risk decomposition of the sulfamoyl group .

Q. How is the stability of this compound evaluated under oxidative and hydrolytic conditions?

- Oxidative Stress : Expose to HO (3% v/v) and monitor degradation via LC-MS. Sulfamoyl groups are prone to oxidation, forming sulfonic acid derivatives.

- Hydrolytic Stability : Incubate in buffer solutions (pH 2–12) at 37°C. The benzamide bond hydrolyzes faster under alkaline conditions, requiring stabilization via methyl substituents .

Q. Which analytical techniques are prioritized for assessing the purity of this compound in drug discovery workflows?

- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30) + 0.1% TFA.

- TLC : Silica gel plates (ethyl acetate:hexane, 1:1) with ninhydrin staining to detect amine impurities.

- Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.